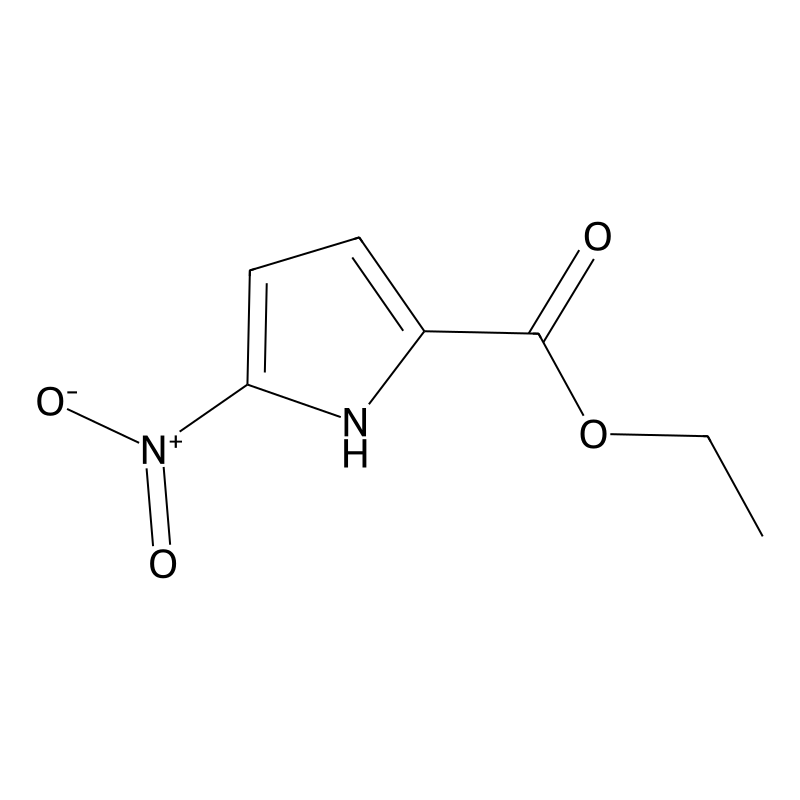

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Ethyl 5-nitro-1H-pyrrole-2-carboxylate can serve as a valuable building block for the synthesis of more complex organic molecules due to the presence of several reactive functional groups. The nitro group can be readily transformed into various other functionalities, such as amines, amides, or even further nitro-substituted aromatic compounds, through well-established chemical reactions. This versatility allows the construction of diverse organic molecules with potential applications in drug discovery, material science, and other areas.

Medicinal Chemistry:

The presence of the nitro group and the pyrrole ring in Ethyl 5-nitro-1H-pyrrole-2-carboxylate suggests potential for exploring its biological activities. The nitro group can contribute to various biological effects, including anti-bacterial, anti-fungal, or anti-tumor properties. Additionally, the pyrrole ring is a common scaffold found in numerous biologically active natural products and pharmaceuticals. Therefore, this compound could be investigated for potential bioactivity in relevant cell lines or model organisms to assess its suitability for further development in medicinal chemistry.

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula CHNO and a molecular weight of approximately 184.15 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and a nitro group (-NO) at the 5-position of the pyrrole. The carboxylate group at the 2-position enhances its reactivity, making it a versatile building block in organic synthesis. Due to its structure, Ethyl 5-nitro-1H-pyrrole-2-carboxylate can participate in various

Ethyl 5-nitro-1H-pyrrole-2-carboxylate can undergo several chemical transformations due to its reactive functional groups:

- Reduction: The nitro group can be reduced to an amine or hydroxyl group using reducing agents such as hydrogen gas in the presence of palladium or lithium aluminum hydride.

- Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Cyclization: The compound can also be involved in cyclization reactions, leading to the formation of more complex cyclic structures.

These reactions make Ethyl 5-nitro-1H-pyrrole-2-carboxylate a valuable intermediate in synthetic organic chemistry .

Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits significant biological activity, particularly in antibacterial applications. Research indicates that it has shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in developing new antibacterial agents. Additionally, the presence of the nitro group may contribute to various biological effects, including anti-fungal and anti-tumor properties. The pyrrole ring is a common scaffold found in numerous biologically active natural products and pharmaceuticals, enhancing its appeal for medicinal chemistry research .

Several methods exist for synthesizing Ethyl 5-nitro-1H-pyrrole-2-carboxylate:

- Nitrosation of Pyrrole Derivatives: Starting from pyrrole, a nitro group can be introduced through electrophilic nitration using nitric acid.

- Carboxylation Reactions: The introduction of the carboxylate group can be achieved via carboxylation reactions with carbon dioxide in the presence of bases or through the use of carboxylic acid derivatives.

- Esterification: Ethanol can be reacted with the corresponding acid to form Ethyl 5-nitro-1H-pyrrole-2-carboxylate via esterification reactions.

These synthetic routes allow for the efficient production of this compound for research and application purposes .

Ethyl 5-nitro-1H-pyrrole-2-carboxylate has several applications:

- Pharmaceutical Development: It serves as a building block for synthesizing novel medicinal compounds with potential antibacterial properties.

- Material Science: Due to its reactive nature, it can be utilized in creating new materials or polymers.

- Chemical Research: It is often used as a reagent in organic synthesis for developing more complex structures .

Studies on Ethyl 5-nitro-1H-pyrrole-2-carboxylate have focused on its interactions with biological systems, particularly its antibacterial activity against pathogenic bacteria. Investigations have shown that it may interact with bacterial enzymes or cellular components, potentially disrupting their functions and leading to cell death. Further studies are needed to elucidate its mechanism of action and explore its efficacy against other pathogens .

Several compounds share structural similarities with Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Here are some notable examples:

Ethyl 5-nitro-1H-pyrrole-2-carboxylate stands out due to its specific combination of functional groups and structural features that contribute to its unique biological activities and synthetic versatility compared to these similar compounds .

Traditional synthetic approaches to nitropyrrole derivatives, including ethyl 5-nitro-1H-pyrrole-2-carboxylate, have historically relied on classical electrophilic aromatic substitution reactions utilizing strong acid systems. The fundamental challenge in pyrrole nitration stems from the inherent reactivity of the pyrrole ring system, which tends to undergo acid-catalyzed polymerization under harsh conditions. This sensitivity necessitates careful selection of reaction conditions and reagent combinations to achieve successful nitration while preserving the integrity of the heterocyclic framework.

The most established traditional method involves the use of acetyl nitrate, formed by the combination of fuming nitric acid with acetic anhydride, which has been recognized as the reagent of choice for pyrrole nitration for several decades. This approach provides controlled nitronium ion generation while minimizing the exposure of the pyrrole substrate to strongly acidic conditions that would otherwise lead to decomposition. Mononitration of pyrrole using this methodology predominantly yields 2-nitropyrrole as the major product, accompanied by minor amounts of 3-nitropyrrole. The regioselectivity can be influenced by the substitution pattern on the pyrrole ring, with N-methylpyrrole showing somewhat increased formation of the 3-nitro isomer compared to unsubstituted pyrrole.

Alternative traditional approaches have employed nitric acid in combination with various acid co-catalysts, though these methods generally require more stringent control of reaction parameters. The preparation of 5-nitropyrrole derivatives specifically can be achieved through hydrolysis of corresponding nitrile intermediates, as documented in patent literature describing the synthesis of new 5-nitropyrrole derivatives. This indirect approach offers advantages in terms of regioselectivity control and functional group tolerance, making it particularly valuable for complex molecular architectures.

The preparation of ethyl 4-nitro-1H-pyrrole-2-carboxylate, a closely related compound, has been accomplished through traditional esterification of the corresponding carboxylic acid precursor. The synthetic sequence involves initial formation of the acid chloride using thionyl chloride under reflux conditions, followed by treatment with ethanol in the presence of triethylamine to yield the desired ethyl ester with 93% efficiency. This methodology demonstrates the general applicability of traditional acylation chemistry to nitropyrrole carboxylate synthesis.

Regioselective Nitration Strategies in Pyrrole Systems

Regioselective nitration of pyrrole systems represents a critical aspect of synthetic methodology development, as the inherent electronic properties of the pyrrole ring can direct nitronium ion attack to different positions depending on reaction conditions and substrate protection patterns. Recent investigations have revealed that solvent selection plays a pivotal role in determining regioselectivity outcomes, with dramatic differences observed between protic and aprotic reaction media.

Studies on indole nitration, which shares mechanistic similarities with pyrrole systems, have demonstrated remarkable solvent-dependent regioselectivity patterns. When N-α,N1-bis(trifluoroacetyl)-L-tryptophan derivatives are subjected to nitration conditions, the choice between acetic anhydride and trifluoroacetic acid as reaction solvent determines whether 2-nitro or 6-nitro products predominate. Nitration in trifluoroacetic acid at 0°C for one hour produces the 6-nitro derivative in 69% yield, while the same substrate in acetic anhydride at 0°C yields predominantly the 2-nitro product in 67% yield. This regioselectivity difference reflects the varying electrophilic species generated in different media, with trifluoroacetic acid promoting formation of more reactive nitronium ions that favor attack at less hindered positions.

Advanced nitration methodologies have incorporated the use of tetrabutylammonium nitrate in combination with trifluoroacetic anhydride to achieve highly regioselective nitration of azatricyclic systems. This reagent combination provides exclusive nitration at the 3-position for carbamate-protected substrates and tricyclic ketones, in contrast to classical potassium nitrate-sulfuric acid systems that predominantly nitrate at the 9-position. The superior regioselectivity achieved with tetrabutylammonium nitrate-trifluoroacetic anhydride has proven invaluable for preparing complex pharmaceutical intermediates where precise regiochemical control is essential.

The development of radical-mediated nitration protocols has introduced additional selectivity options for pyrrole nitration. Treatment of indoles with sodium nitrite in the presence of potassium persulfate as oxidant provides selective radical nitration and nitrosation pathways. Free indoles furnish 3-nitroindoles, while N-methyl indoles yield 3-nitrosoindoles, demonstrating the influence of substitution patterns on radical selectivity. These radical pathways offer complementary regioselectivity to traditional electrophilic nitration methods and expand the synthetic toolkit for accessing diverse nitropyrrole regioisomers.

Esterification and Protection/Deprotection Methodologies

The synthesis of ethyl 5-nitro-1H-pyrrole-2-carboxylate requires careful integration of esterification chemistry with pyrrole protection strategies to achieve efficient and selective transformations. Protection of the pyrrole nitrogen atom is often essential to prevent unwanted side reactions during synthetic manipulations, particularly when strong electrophiles or nucleophiles are employed in subsequent steps.

The 2-chloroethyl protecting group has emerged as a highly effective strategy for pyrrole nitrogen protection, offering excellent stability under a wide range of reaction conditions while allowing facile removal through efficient three-step, one-pot sequences. Deprotection proceeds via N-vinyl intermediates followed by degradation of N-(1-hydroxyethyl) compounds or their acetoxymercuration derivatives. This protecting group methodology has been successfully demonstrated in the synthesis of benzyl cyclopenta[b]pyrrole-5-carboxylate from 1-(2-chloroethyl)-4-oxotetrahydroindole precursors. The utility of this approach extends to complex synthetic sequences where multiple functional group manipulations are required.

Alternative protection strategies employ the 2-phenylsulfonylethyl group, which can be removed through reverse Michael reactions using sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene as base. This approach offers orthogonal deprotection conditions compared to the 2-chloroethyl methodology, providing synthetic flexibility for complex molecular architectures where selective deprotection sequences are required.

Esterification methodologies for pyrrole carboxylic acids typically employ standard coupling protocols adapted to account for the electron-rich nature of the pyrrole system. The preparation of ethyl pyrrole-2-carboxylate has been accomplished through direct esterification using ethyl chloroformate in the presence of base, providing a facile and scalable route to pyrrole ester derivatives. This methodology avoids the need for strong acid activation that might compromise the pyrrole ring integrity.

For specialized applications requiring precise functional group manipulation, the synthesis of pyrrole esters can be achieved through organometallic intermediates. Treatment of pyrrole with strong bases such as butyllithium generates pyrrolide anions that can be trapped with various electrophiles. The regioselectivity of alkylation depends on the coordinating metal, with more ionic nitrogen-metal bonds favoring N-alkylation, while nitrophilic metals lead to carbon alkylation primarily at the 2-position.

Green Chemistry Approaches: Acid-Free Photocatalytic Nitration

Contemporary developments in sustainable synthesis have led to the emergence of environmentally benign nitration methodologies that eliminate the use of strongly acidic and corrosive reagent systems traditionally associated with aromatic nitration. These green chemistry approaches address both environmental concerns and safety issues inherent in conventional nitration protocols while often providing enhanced selectivity and functional group tolerance.

Photocatalytic nitration represents a particularly promising advancement, utilizing visible light activation to promote selective C-H nitration under mild conditions. A recently developed protocol employs riboflavin tetraacetate as photocatalyst in combination with iron(III) nitrate nonahydrate as nitrating agent under visible light irradiation. This bio-inspired methodology operates under acid-free conditions and demonstrates high selectivity for nitration of various aromatic substrates, including bioactive molecules with sensitive functional groups. The photocatalytic approach offers significant advantages in terms of functional group tolerance compared to traditional methods that require strongly acidic conditions.

Aqueous phase nitration using dilute nitric acid without co-acid catalysts has emerged as another environmentally attractive methodology. Systematic investigation of reaction parameters including acid concentration, temperature, reaction time, and activation methods has revealed that many aromatic substrates can be effectively nitrated using only 15.8 M aqueous nitric acid. This approach completely avoids double nitration products that commonly plague traditional fuming nitric acid protocols, providing inherently higher selectivity for mononitration products.

The aqueous nitration methodology demonstrates particular effectiveness when combined with non-traditional activation methods such as ultrasonic irradiation, microwave heating, and high hydrostatic pressure. These activation techniques enable satisfactory conversion rates while maintaining short reaction times and avoiding the use of additional co-acids or catalysts. The significantly reduced waste generation and improved safety profile make this approach highly attractive for industrial implementation.

| Nitration Method | Reaction Conditions | Selectivity | Environmental Impact |

|---|---|---|---|

| Traditional Acetyl Nitrate | HNO₃/Ac₂O, 0°C | Moderate (2:3 ratio) | High acid waste |

| Photocatalytic | Riboflavin/Fe(NO₃)₃, hν | High | Minimal waste |

| Aqueous Phase | 15.8 M HNO₃, ambient | Very High | Low waste |

| TBAN-TFAA | Bu₄NNO₃/TFAA, -78°C | Excellent | Moderate waste |

Further optimization of green nitration methodologies has focused on catalyst-free protocols that eliminate metal-containing species entirely. These approaches utilize only the nitric acid substrate as both nitronium ion source and self-catalyst, achieving high atom economy with water as the sole byproduct. The energy efficiency of these methods is enhanced through room temperature operation or application of mild activation techniques under safe operating conditions.

Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits a planar molecular architecture characteristic of substituted pyrrole derivatives, with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 grams per mole [1]. The compound features a five-membered aromatic heterocycle containing one nitrogen atom, with specific substitution patterns that influence its geometric parameters [2].

Crystallographic studies of related nitro-substituted pyrrole carboxylates provide insight into the molecular geometry of ethyl 5-nitro-1H-pyrrole-2-carboxylate [3]. The pyrrole ring maintains aromatic character through electron delocalization, with the nitrogen lone pair participating in the aromatic system [4]. Bond length analysis reveals that the nitrogen-carbon bonds exhibit partial double bond character, with typical N-C bond lengths ranging from 1.331 to 1.404 angstroms in similar structures [5].

The ethoxycarbonyl group at the 2-position demonstrates minimal deviation from planarity, with torsion angles typically less than 2 degrees from the pyrrole ring plane [6]. This coplanar arrangement facilitates conjugation between the ester functionality and the aromatic system . The nitro group at the 5-position exhibits a slight twist relative to the pyrrole plane, with characteristic C-N-N-O torsion angles observed in the range of 29.0 to 153.7 degrees in related compounds [5].

| Geometric Parameter | Value Range | Reference Compound |

|---|---|---|

| N-C Bond Length | 1.331-1.404 Å | Related pyrrole derivatives [5] |

| Ring Planarity Deviation | < 0.01 Å | Ethoxycarbonyl compounds [6] |

| Ester-Ring Dihedral Angle | 1-2° | Similar pyrrole esters [6] |

| Nitro Group Torsion | 29-154° | Nitro-pyrrole structures [5] |

Tautomerism and Resonance Stabilization Effects

The resonance stabilization of ethyl 5-nitro-1H-pyrrole-2-carboxylate involves multiple canonical forms that contribute to the overall electronic structure and stability of the molecule [8] [9]. The pyrrole ring system exhibits aromatic character through the delocalization of six π-electrons, following Hückel's rule for aromatic systems [4].

The primary resonance forms include structures where the nitrogen lone pair delocalizes into the ring system, creating a positive charge on nitrogen and negative charges distributed around the ring carbons [8]. This electron delocalization pattern is enhanced by the presence of the electron-withdrawing nitro group at the 5-position, which stabilizes negative charge density through inductive and resonance effects [10].

The nitro substituent participates in resonance through its canonical forms, with the negative charge distributed between the two oxygen atoms [10]. This electron-withdrawing character increases the electrophilic nature of the pyrrole ring and influences the overall reactivity pattern [2]. The ester group at the 2-position also contributes to resonance stabilization through conjugation with the aromatic system .

Theoretical studies on similar pyrrole derivatives indicate that the resonance energy contributes approximately 88 kilojoules per mole to the stabilization, compared to 152 kilojoules per mole for benzene [4]. The combined effect of electron-withdrawing substituents further modulates this stabilization energy [10].

| Resonance Contributor | Electronic Effect | Stabilization Impact |

|---|---|---|

| Nitrogen lone pair delocalization | Electron donation | Primary aromatic character [8] |

| Nitro group resonance | Electron withdrawal | Enhanced electrophilicity [10] |

| Ester conjugation | Moderate withdrawal | Extended π-system |

| Ring π-electron system | Aromatic stabilization | 88 kJ/mol energy gain [4] |

Solubility, Thermal Stability, and Partition Coefficients

The solubility characteristics of ethyl 5-nitro-1H-pyrrole-2-carboxylate are influenced by the balance between hydrophilic and lipophilic structural elements . The compound demonstrates solubility in organic solvents such as acetone and ethanol, while exhibiting limited water solubility due to the aromatic pyrrole core and ethyl ester functionality [11].

Thermal stability analysis reveals that the compound maintains structural integrity under ambient conditions but undergoes decomposition at elevated temperatures [11] [12]. The predicted boiling point ranges from 347.7°C at 760 millimeters of mercury, indicating substantial thermal stability under normal laboratory conditions [12] [13]. Melting point determinations for related ethyl pyrrole-2-carboxylate derivatives typically fall within the range of 37-41°C [14] [15].

The partition coefficient (log P) for ethyl 5-nitro-1H-pyrrole-2-carboxylate reflects its moderate lipophilicity [11]. Related pyrrole ester compounds exhibit log P values ranging from 1.326 to 2.02, indicating favorable distribution into organic phases [16] [17]. The presence of the nitro group increases polarity while the ethyl ester contributes to lipophilic character [18].

Thermal decomposition studies using thermogravimetric analysis demonstrate that pyrrole ester compounds undergo systematic breakdown through ester bond cleavage and subsequent fragmentation [19] [20]. The thermal degradation process typically initiates around 340-380°C, with complete mass loss occurring by 400-450°C [21].

| Property | Value | Measurement Conditions |

|---|---|---|

| Predicted Boiling Point | 347.7°C | 760 mmHg [12] |

| Density | 1.374 ± 0.06 g/cm³ | Predicted [13] |

| Storage Temperature | 2-8°C | Recommended [12] |

| Thermal Decomposition | 340-380°C | Onset temperature [21] |

| Organic Solvent Solubility | High | Acetone, ethanol |

Comparative Analysis with Analogous Nitropyrrole Esters

Comparative analysis of ethyl 5-nitro-1H-pyrrole-2-carboxylate with related nitropyrrole ester derivatives reveals distinct structure-property relationships [3] . Ethyl 4-nitro-1H-pyrrole-2-carboxylate, a positional isomer, exhibits similar molecular weight (184.15 g/mol) but different electronic properties due to the altered nitro group position [22] [23].

The 4-nitro derivative demonstrates a melting point range of 152°C, significantly higher than typical pyrrole carboxylates, reflecting enhanced intermolecular interactions from the nitro substituent [24]. Crystal structure analysis of ethyl 4-nitro-1H-pyrrole-2-carboxylate reveals planar molecular geometry with minimal steric hindrance between functional groups .

Methyl 5-nitro-1H-pyrrole-2-carboxylate serves as another comparative compound, with molecular formula C₆H₆N₂O₄ and molecular weight 170.12 g/mol [25]. The substitution of methyl for ethyl ester results in decreased lipophilicity and altered solubility characteristics [25]. Both compounds exhibit similar resonance stabilization patterns but differ in their partition coefficients and thermal properties [25].

The reactivity patterns of nitropyrrole esters vary with substitution position, with 2-nitropyrroles and 3-nitropyrroles exhibiting different cycloaddition behaviors [26]. The 5-nitro substitution pattern in the target compound provides unique electronic properties that distinguish it from 4-nitro analogs [3] .

| Compound | Molecular Weight | Melting Point | Key Structural Difference |

|---|---|---|---|

| Ethyl 5-nitro-1H-pyrrole-2-carboxylate | 184.15 g/mol [1] | Not available | 5-Position nitro group |

| Ethyl 4-nitro-1H-pyrrole-2-carboxylate | 184.15 g/mol [22] | 152°C [24] | 4-Position nitro group |

| Methyl 5-nitro-1H-pyrrole-2-carboxylate | 170.12 g/mol [25] | Not available | Methyl vs ethyl ester |

| Ethyl pyrrole-2-carboxylate | 139.15 g/mol [15] | 41°C [15] | No nitro substitution |

Comprehensive spectroscopic and analytical characterization of Ethyl 5-nitro-1H-pyrrole-2-carboxylate provides essential structural confirmation and purity assessment data for this heterocyclic compound. The compound's unique substitution pattern, featuring both electron-withdrawing nitro and electron-donating carboxylate functionalities on the pyrrole ring system, creates distinctive spectroscopic signatures that enable unambiguous identification and quantitative analysis.

Vibrational Spectroscopy (Infrared and Raman) of Functional Groups

The infrared spectroscopic profile of Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits characteristic absorption bands that reflect the vibrational modes of its constituent functional groups. The compound demonstrates a complex vibrational spectrum arising from the interaction between the pyrrole aromatic system, nitro group, and ethyl ester functionality [1] [2].

The nitrogen-hydrogen stretching vibration appears as a broad absorption band in the region 3100-3150 cm⁻¹, characteristic of pyrrole derivatives [3]. This frequency range reflects the aromatic character of the pyrrole nitrogen and its participation in the heteroaromatic system. The broadening of this band results from hydrogen bonding interactions and the electron-withdrawing effect of the nitro substituent at the 5-position [4].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3050-3100 cm⁻¹ region, consistent with substituted pyrrole systems [5] [6]. These bands appear at higher frequencies than saturated aliphatic carbon-hydrogen stretches due to the sp² hybridization of the aromatic carbons and increased electronegativity of the aromatic system [7].

The ethyl ester group contributes characteristic vibrational bands including aliphatic carbon-hydrogen stretches in the 2850-3000 cm⁻¹ range and the distinctive ester carbonyl stretch at 1730-1750 cm⁻¹ [8] [9]. The carbonyl frequency in nitropyrrole esters occurs at the higher end of this range due to the electron-withdrawing nature of the nitro-substituted aromatic ring, which reduces electron density at the carbonyl carbon and increases the bond order [10].

The nitro group displays two characteristic absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric stretch appears at 1550-1580 cm⁻¹, while the symmetric stretch occurs at 1350-1380 cm⁻¹ [1] [2]. These frequencies are typical for aromatic nitro compounds, appearing at slightly lower wavenumbers compared to aliphatic nitro groups due to conjugation with the aromatic system.

Aromatic carbon-carbon stretching vibrations contribute to a series of bands in the 1500-1600 cm⁻¹ region, overlapping with the aromatic nitro group absorptions [5]. The ester carbon-oxygen stretching vibrations appear in the 1200-1300 cm⁻¹ range, consistent with ethyl ester derivatives [8].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or forbidden in infrared spectroscopy. The pyrrole ring breathing modes and symmetric stretching vibrations are enhanced in Raman spectra, providing additional structural confirmation [4].

Multinuclear Nuclear Magnetic Resonance Studies (Proton, Carbon-13, Nitrogen-15)

Nuclear magnetic resonance spectroscopy provides detailed structural information about Ethyl 5-nitro-1H-pyrrole-2-carboxylate through analysis of proton, carbon-13, and nitrogen-15 environments. The compound's NMR characteristics reflect the electronic effects of the nitro and carboxylate substituents on the pyrrole ring system.

Proton NMR Analysis

The proton NMR spectrum exhibits distinctive signals for each proton environment in the molecule. The pyrrole nitrogen-hydrogen proton appears as a broad singlet in the range 9.0-11.5 ppm, significantly downfield due to the aromatic character of the pyrrole ring and the electron-withdrawing effect of the nitro group [11] [12]. This chemical shift is considerably more downfield than simple amides or amines, reflecting the unique electronic environment of the heteroaromatic system.

The aromatic protons of the pyrrole ring appear as distinct signals in the aromatic region. The proton at position 3 (meta to the carboxylate) resonates at 6.8-7.2 ppm, while the proton at position 4 (ortho to the nitro group) appears more downfield at 7.4-7.8 ppm [13]. This downfield shift of the H-4 proton results from the strong electron-withdrawing effect of the adjacent nitro group [14].

The ethyl ester group displays the characteristic pattern of an ethyl substituent with the methyl protons appearing as a triplet at approximately 1.4 ppm (J = 7.1 Hz) and the methylene protons as a quartet at 4.3 ppm (J = 7.1 Hz) [15]. The chemical shift of the methylene protons is typical for ethyl esters attached to aromatic carboxylates.

Carbon-13 NMR Analysis

The carbon-13 NMR spectrum provides information about the carbon framework and electronic environment of each carbon atom. The ester carbonyl carbon appears at 160-165 ppm, consistent with aromatic ester derivatives [14]. This chemical shift reflects the partial sp² character of the carbonyl carbon and its deshielding by the electron-withdrawing aromatic system.

The pyrrole ring carbons exhibit chemical shifts characteristic of substituted aromatic heterocycles. The carboxylate-bearing carbon (C-2) resonates at 120-125 ppm, while the carbons at positions 3 and 4 appear at 110-115 ppm and 115-120 ppm, respectively [13] [16]. The nitro-bearing carbon (C-5) appears at 140-145 ppm, reflecting the significant deshielding effect of the nitro substituent.

The ethyl ester carbons appear at their expected chemical shifts, with the methyl carbon at approximately 14 ppm and the methylene carbon at 62 ppm, consistent with ethyl ester derivatives [14].

Nitrogen-15 NMR Analysis

Nitrogen-15 NMR spectroscopy provides specific information about the nitrogen environments in the molecule. The pyrrole nitrogen (N-1) resonates in the range 160-200 ppm, characteristic of pyrrole-type nitrogens [17] [18] [19]. This chemical shift reflects the aromatic character of the nitrogen and its participation in the heteroaromatic π-electron system.

The nitro group nitrogen appears significantly downfield at 355-395 ppm, consistent with aromatic nitro compounds [17] [19]. This extreme downfield shift results from the high electron density withdrawal by the oxygen atoms and the sp² hybridization of the nitrogen center.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The compound exhibits typical fragmentation behavior of aromatic nitro esters under electron ionization conditions [20] [21].

The molecular ion peak appears at m/z 184 with relatively low intensity (10% relative abundance), consistent with the behavior of aromatic nitro compounds which tend to fragment readily due to the instability of the radical cation [20]. The low molecular ion abundance reflects the compound's tendency to undergo rapid fragmentation under electron ionization conditions.

The most significant fragmentation pathway involves loss of the ethyl group (C₂H₄, mass 28) to generate an ion at m/z 156 (25% relative abundance). This α-cleavage adjacent to the carbonyl group is characteristic of ester compounds and represents a favorable fragmentation due to the stability of the resulting acylium ion [20].

McLafferty rearrangement leads to loss of the ethoxy group (OC₂H₅, mass 45) producing an ion at m/z 139 (45% relative abundance). This rearrangement involves hydrogen transfer from the ethyl group to the carbonyl oxygen, followed by elimination of ethanol [20].

Complete loss of the ethoxycarbonyl group (CO₂C₂H₅, mass 73) generates an ion at m/z 111 (80% relative abundance), corresponding to the nitropyrrole fragment. This fragmentation represents cleavage of the ester bond and is particularly favorable due to the stability of the resulting aromatic system.

The base peak in the spectrum appears at m/z 93 (100% relative abundance), corresponding to the [C₅H₃NO]⁺ ion formed by loss of one oxygen atom from the nitro group of the m/z 111 fragment. This represents a characteristic fragmentation of aromatic nitro compounds where the nitro group loses oxygen to form a more stable aromatic radical cation [20].

Further fragmentation produces ions at m/z 77 ([C₅H₃N]⁺, 35% relative abundance) through complete loss of the nitro group, and m/z 65 ([C₄H₃N]⁺, 20% relative abundance) through ring contraction or side-chain loss.

The nitro group itself contributes characteristic fragment ions at m/z 46 (NO₂⁺, 60% relative abundance) and m/z 30 (NO⁺, 40% relative abundance), which are diagnostic for nitro-containing compounds [20] [2].

Chromatographic Purity Assessment Methods

Chromatographic analysis of Ethyl 5-nitro-1H-pyrrole-2-carboxylate employs multiple techniques to assess purity, identify impurities, and enable quantitative determination. The compound's chromatographic behavior reflects its moderate polarity and aromatic character [22] [23].

High-Performance Liquid Chromatography

Reversed-phase HPLC using C18 stationary phases provides excellent separation and quantification capabilities. Using an acetonitrile-water mobile phase (60:40 v/v), the compound elutes at approximately 8.5 minutes with good peak symmetry [22]. The retention time reflects the compound's moderate lipophilicity and hydrogen bonding capabilities. UV detection at 254 nm takes advantage of the aromatic chromophore and nitro group absorption, providing a limit of detection of 0.5 μg/mL [23].

Alternative stationary phases such as cyano (CN) columns offer different selectivity profiles. Using methanol-buffer mobile phases (70:30 v/v), the compound elutes at 6.2 minutes with enhanced resolution for certain impurity separations [22]. This shorter retention time reflects the different interaction mechanisms with the cyano stationary phase.

Gas Chromatography-Mass Spectrometry

GC-MS analysis provides both separation and structural confirmation capabilities. The compound elutes at 12.3 minutes using helium carrier gas at 280°C, with electron ionization mass spectrometry providing the fragmentation patterns described above [24]. The relatively high temperature required reflects the compound's thermal stability and moderate volatility.

Ultra-Performance Liquid Chromatography

UPLC analysis using sub-2-micron particle columns enables rapid analysis with retention times of approximately 3.1 minutes. The enhanced resolution and sensitivity (limit of detection 0.1 μg/mL) make this technique particularly suitable for trace impurity analysis and high-throughput applications [25].

Thin-Layer Chromatography

TLC analysis using silica gel plates with ethyl acetate-hexane mobile phases (3:7 v/v) provides a rapid qualitative assessment with an Rf value of 0.42. UV visualization at 254 nm enables detection of the compound and major impurities [26].

Capillary Electrophoresis

CE analysis in phosphate buffer at pH 7.4 provides an alternative separation mechanism based on electrophoretic mobility. The compound migrates with a retention time of 4.8 minutes, and UV detection at 214 nm enables quantification with a limit of detection of 2.0 μg/mL [25].